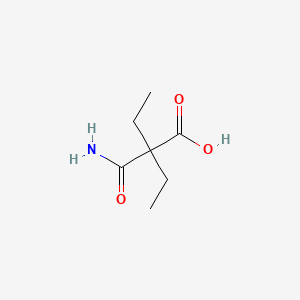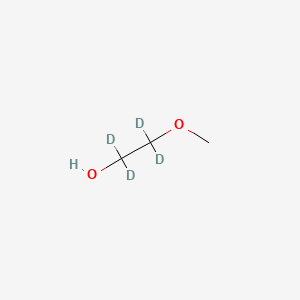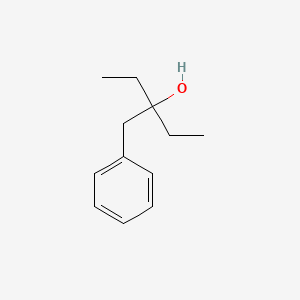
Benzeneethanol, alpha,alpha-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,alpha-Diethylphenethyl alcohol: is an organic compound with the molecular formula C12H18O. It is also known by other names such as 3-benzylpentan-3-ol and benzeneethanol, alpha,alpha-diethyl . This compound is characterized by its hydroxyl group (-OH) attached to a carbon atom that is bonded to two ethyl groups and a phenyl group, making it a tertiary alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing alpha,alpha-Diethylphenethyl alcohol involves the Grignard reaction. This process typically starts with the reaction of phenylmagnesium bromide with diethyl ketone, followed by hydrolysis to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of alpha,alpha-Diethylphenethyl alcohol often employs catalytic hydrogenation of the corresponding ketone. This method is favored for its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Alpha,alpha-Diethylphenethyl alcohol can undergo oxidation reactions to form the corresponding ketone. Common oxidizing agents include chromic acid (H2CrO4) and potassium permanganate (KMnO4).
Dehydration: In the presence of strong acids like sulfuric acid (H2SO4), this alcohol can undergo dehydration to form alkenes.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Dehydration: Sulfuric acid, high temperatures.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Corresponding ketone.
Dehydration: Alkenes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
Alpha,alpha-Diethylphenethyl alcohol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism by which alpha,alpha-Diethylphenethyl alcohol exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing pathways related to inflammation and microbial activity . The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through modulation of enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Phenethyl alcohol: Similar structure but lacks the two ethyl groups.
Benzyl alcohol: Contains a benzyl group but lacks the ethyl groups.
Tert-butyl alcohol: A tertiary alcohol with a different alkyl group arrangement.
Uniqueness: Alpha,alpha-Diethylphenethyl alcohol is unique due to its specific arrangement of ethyl groups and a phenyl group attached to the hydroxyl-bearing carbon. This structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry.
Propriétés
Numéro CAS |
34577-40-7 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3-benzylpentan-3-ol |
InChI |
InChI=1S/C12H18O/c1-3-12(13,4-2)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
Clé InChI |
VXSLZYONEMVQRB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


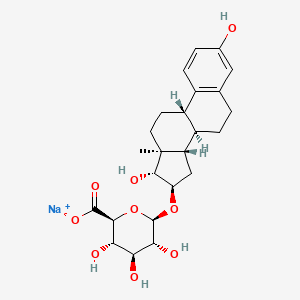
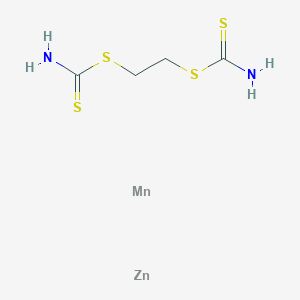
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
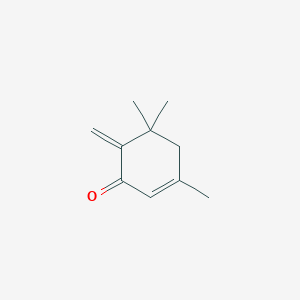
![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)

![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}-4-(4-methoxy-2-methylphenyl)butanehydrazide](/img/structure/B13822987.png)
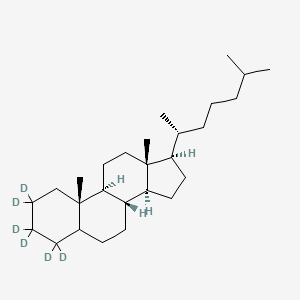
![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)
![2-(2,3-dimethylphenoxy)-N'-[(E)-pyrrol-2-ylidenemethyl]acetohydrazide](/img/structure/B13822997.png)
